REACTION_CXSMILES
|
[C:1](#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[CH2:10][O:11][CH2:12][CH3:13].[OH2:14]>>[CH3:10][O:11][C:12]1[CH:13]=[C:1]([C:1](=[O:14])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A vigorous reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture then was filtered through a glass wool plug
|
Type
|
CUSTOM
|
Details
|
to remove excess magnesium
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Type
|
ADDITION
|
Details
|
to the resulting aqueous layer were added 300 ml
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
WASH
|
Details
|
the ether layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |